

Application Notes and Protocols for the Characterization of N-(4-Hydroxyphenyl)Phthalimide

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)Phthalimide

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Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of **N-(4-Hydroxyphenyl)Phthalimide** (CAS No. 7154-85-0), a molecule of interest in pharmaceutical and materials science. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate and reproducible results. This guide is intended to assist researchers in confirming the identity, purity, and stability of **N-(4-Hydroxyphenyl)Phthalimide**.

Introduction

N-(4-Hydroxyphenyl)Phthalimide is a synthetic compound with a molecular formula of $C_{14}H_9NO_3$ and a molecular weight of 239.23 g/mol. [1][2] Its characterization is crucial for quality control in drug development and for understanding its properties in various applications. This application note outlines the key analytical techniques for its comprehensive characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-Hydroxyphenyl)Phthalimide** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₉ NO ₃	[1][2]
Molecular Weight	239.23 g/mol	[1][2]
CAS Number	7154-85-0	[1]
Melting Point	295-297 °C	[3]
Appearance	Off-white to light yellow solid	

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of **N-(4-Hydroxyphenyl)Phthalimide**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for **N-(4-Hydroxyphenyl)Phthalimide** are summarized below.

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretching (phenolic)
~1770	C=O stretching (imide, asymmetric)
~1715	C=O stretching (imide, symmetric)
~1610, ~1515	C=C stretching (aromatic)
~1240	C-O stretching (phenol)
~720	C-H bending (aromatic)

Protocol: FT-IR Analysis using KBr Pellet Technique

Objective: To obtain the infrared spectrum of solid **N-(4-Hydroxyphenyl)Phthalimide**.

Materials:

- **N-(4-Hydroxyphenyl)Phthalimide** sample
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR spectrometer

Procedure:

- Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water.
- Weigh approximately 1-2 mg of the **N-(4-Hydroxyphenyl)Phthalimide** sample and 100-200 mg of the dried KBr.
- Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[\[4\]](#)[\[5\]](#)
- Transfer a portion of the mixture into the pellet-forming die.
- Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[\[6\]](#)
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum over the range of 4000-400 cm^{-1} .
- Record the positions of the major absorption bands and compare them with the reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for confirming the chemical structure of **N-(4-Hydroxyphenyl)Phthalimide** by providing information about the hydrogen and carbon environments in the molecule.

^1H NMR (400 MHz, DMSO- d_6), δ (ppm):

- ~10.1-10.3: (s, 1H, -OH)
- ~7.8-8.0: (m, 4H, phthalimide aromatic protons)
- ~7.1-7.3: (d, 2H, aromatic protons ortho to the nitrogen)
- ~6.8-7.0: (d, 2H, aromatic protons ortho to the hydroxyl group)

^{13}C NMR (100 MHz, DMSO- d_6), δ (ppm):

- ~167: (C=O, imide)
- ~157: (C-OH, aromatic)
- ~135: (quaternary C, phthalimide)
- ~132: (CH, aromatic)
- ~129: (CH, aromatic)
- ~124: (CH, aromatic)
- ~123: (quaternary C, hydroxyphenyl)
- ~116: (CH, aromatic)

Protocol: ^1H and ^{13}C NMR Analysis

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **N-(4-Hydroxyphenyl)Phthalimide**.

Materials:

- **N-(4-Hydroxyphenyl)Phthalimide** sample (5-10 mg)
- Deuterated dimethyl sulfoxide (DMSO- d_6)

- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Accurately weigh 5-10 mg of the **N-(4-Hydroxyphenyl)Phthalimide** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.^[7]
- Transfer the solution to a 5 mm NMR tube.
- Insert the NMR tube into the spectrometer's probe.
- Lock and shim the spectrometer to ensure a homogeneous magnetic field.
- Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).
- Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., proton-decoupled).
- Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum and assign the signals in both spectra to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-(4-Hydroxyphenyl)Phthalimide**, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

- [M]⁺: 239
- [M+H]⁺: 240

- Key Fragments: 195, 148, 120, 93

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of **N-(4-Hydroxyphenyl)Phthalimide**.

Materials:

- **N-(4-Hydroxyphenyl)Phthalimide** sample
- Suitable solvent (e.g., Methanol, Acetone)
- GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
- Set up the GC-MS instrument with the following typical parameters:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan range of m/z 40-400.
- Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **N-(4-Hydroxyphenyl)Phthalimide**.
- Identify the molecular ion peak and major fragment ions.[\[1\]](#)

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **N-(4-Hydroxyphenyl)Phthalimide**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of **N-(4-Hydroxyphenyl)Phthalimide** and quantifying any impurities.

Parameter	Value
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Methanol:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL
Retention Time	~6.2 minutes

Protocol: HPLC Purity Analysis

Objective: To determine the purity of an **N-(4-Hydroxyphenyl)Phthalimide** sample.

Materials:

- **N-(4-Hydroxyphenyl)Phthalimide** sample
- HPLC-grade methanol and water
- HPLC system with a UV detector and a C18 column

Procedure:

- Prepare the mobile phase by mixing methanol and water in a 70:30 volume ratio. Degas the mobile phase before use.

- Prepare a standard solution of **N-(4-Hydroxyphenyl)Phthalimide** at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
- Prepare a sample solution at the same concentration.
- Set up the HPLC system with the conditions specified in the table above.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and then the sample solution.
- Record the chromatograms and determine the retention time of the main peak.
- Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and decomposition profile of **N-(4-Hydroxyphenyl)Phthalimide**.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and crystallization.

Expected Results:

- TGA: The compound is expected to be stable up to its melting point, followed by decomposition at higher temperatures.
- DSC: A sharp endothermic peak should be observed corresponding to the melting point of the compound (295-297 °C).

Protocol: TGA/DSC Analysis

Objective: To evaluate the thermal stability and melting behavior of **N-(4-Hydroxyphenyl)Phthalimide**.

Materials:

- **N-(4-Hydroxyphenyl)Phthalimide** sample (3-5 mg)
- TGA/DSC instrument
- Aluminum or platinum pans

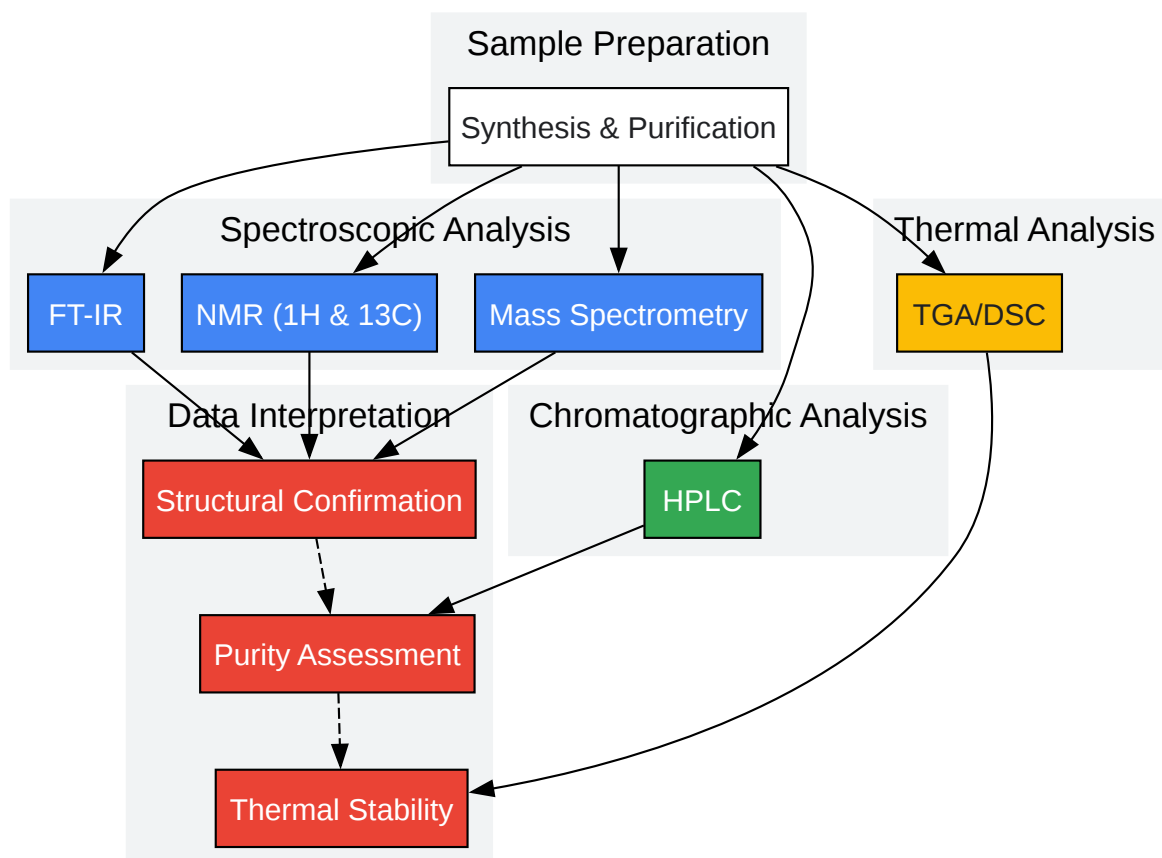
Procedure:

- Accurately weigh 3-5 mg of the **N-(4-Hydroxyphenyl)Phthalimide** sample into a TGA/DSC pan.
- Place the pan in the instrument.
- Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. [8]
- Record the TGA and DSC curves.
- From the TGA curve, determine the onset of decomposition.
- From the DSC curve, determine the melting point (onset and peak temperature) and the enthalpy of fusion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of **N-(4-Hydroxyphenyl)Phthalimide**.

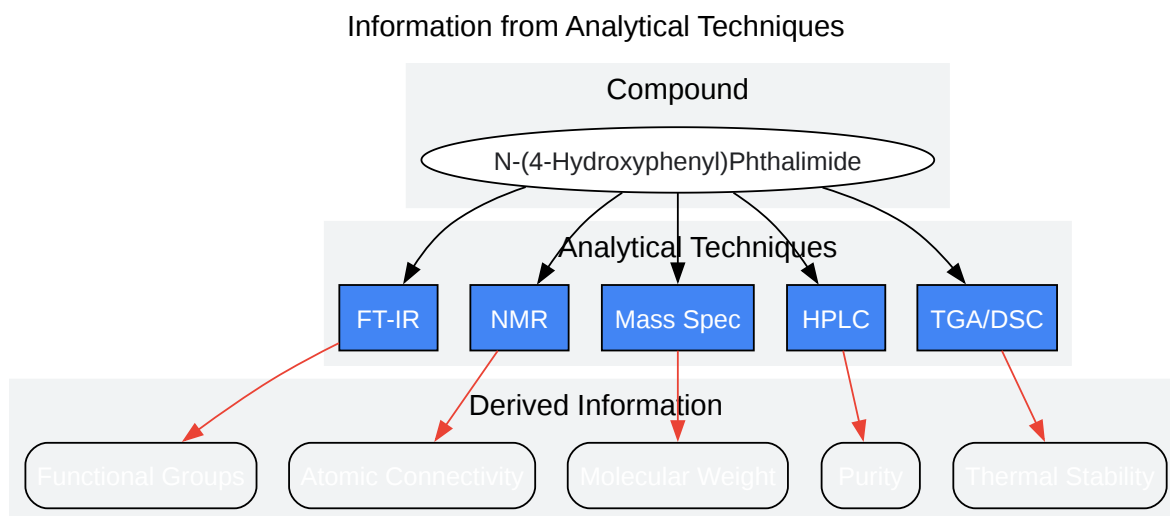
Analytical Workflow for N-(4-Hydroxyphenyl)Phthalimide Characterization



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Caption: Workflow for **N-(4-Hydroxyphenyl)Phthalimide** Characterization.

The following diagram illustrates the relationship between the different analytical techniques and the information they provide.



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Caption: Relationship between techniques and derived information.

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